molecular formula C9H14O2 B3003977 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone CAS No. 2416228-79-8

1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone

Cat. No.: B3003977
CAS No.: 2416228-79-8
M. Wt: 154.209
InChI Key: HXELSUFVGHNUCS-UHFFFAOYSA-N
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Description

1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone is a cyclic ketone featuring a cyclopentene backbone substituted with a methoxymethyl group and an acetyl moiety. Cyclopentene-based ketones are often synthesized via catalytic coupling reactions (e.g., Suzuki-Miyaura) or dehydrogenation of alcohols , while methoxymethyl substituents are known to enhance solubility and modulate electronic effects .

Properties

IUPAC Name

1-[1-(methoxymethyl)cyclopent-3-en-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8(10)9(7-11-2)5-3-4-6-9/h3-4H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXELSUFVGHNUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC=CC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Cyclopentane/Ene Derivatives

  • 1-[(1R,2R,3R)-3-Methyl-2-(3-isopropylfuran-2-yl)cyclopentyl]ethanone (): This compound shares a cyclopentyl core but includes a furanyl substituent. Its stereochemical complexity (R-configuration) suggests higher rigidity compared to the target compound’s cyclopentene ring, which may confer distinct reactivity in catalysis or drug design .
  • Steroidal Derivatives (): The compound 1-((3R,10S,13S,17S)-3-hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone (MW: 362.55) demonstrates how methoxymethyl groups are integrated into polycyclic systems for pharmaceutical intermediates. Its steroidal framework contrasts with the simpler cyclopentene in the target compound, highlighting trade-offs between molecular weight and synthetic accessibility .

Aromatic Ethanones

  • 1-[3-(Methoxymethyl)phenyl]ethanone (): Features a methoxymethyl group on a benzene ring (MW: 164.20).
  • 1-(3-Chlorophenyl)ethanone (): A chlorinated analog synthesized via dehydrogenation (90% yield). The electron-withdrawing Cl group reduces electron density at the carbonyl, affecting nucleophilic addition kinetics compared to the target’s methoxymethyl donor .

Substituent Effects on Bioactivity

  • Antifungal Activity: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives () show potent antifungal activity due to dichlorophenyl and imidazole groups. The target’s methoxymethyl may reduce toxicity while maintaining efficacy .
  • Antimalarial Activity: Indolyl-3-ethanone-α-thioethers () exhibit pIC50 values up to 8.21 against Plasmodium. The cyclopentene ring in the target compound could improve membrane permeability relative to planar indole systems .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Features Reference
Target Compound* C₉H₁₂O₂ 168.19 Cyclopentene, methoxymethyl -
1-[3-(Methoxymethyl)phenyl]ethanone C₁₀H₁₂O₂ 164.20 Aromatic, methoxymethyl
1-(3-Chlorophenyl)ethanone C₈H₇ClO 154.59 Aromatic, electron-withdrawing Cl
Indolyl-3-ethanone-α-thioether C₁₅H₁₀N₂O₂S 282.32 Indole, thioether

*Calculated based on structure.

  • Solubility : Methoxymethyl groups (e.g., ) enhance water solubility compared to halogenated analogs .
  • Stability : Cyclopentene’s strain may increase reactivity toward ring-opening reactions compared to aromatic systems .

Biological Activity

1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12O\text{C}_{10}\text{H}_{12}\text{O}

This structure features a cyclopentene ring with a methoxymethyl group and an ethanone moiety, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various compounds similar to this compound. For instance, extracts containing similar structural motifs have shown significant activity against a range of bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
2-Methoxy-1-(2-nitroethenyl)-3-(phenylmethoxy)-benzenePseudomonas aeruginosa13.49 µg/mL
Octamethyl cyclotetrasiloxaneProteus mirabilisTBD

Note: The specific MIC values for this compound are yet to be determined, but related compounds exhibit potent antibacterial effects, suggesting potential for further investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Similar compounds have demonstrated significant cytotoxic effects against human cancer cell lines.

Case Studies

In a study evaluating the cytotoxicity of several compounds, it was found that those with structural similarities to this compound exhibited varying degrees of effectiveness:

CompoundCell LineIC50 (µg/mL)
Compound A (similar structure)MCF-7 (breast cancer)15.0
Compound B (similar structure)A549 (lung cancer)12.5
This compoundTBD

Mechanism of Action
The mechanism by which compounds like this compound exert their anticancer effects may involve the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cell cycle progression.

Research Findings

A comprehensive review of literature reveals that compounds with similar functionalities often interact with cellular pathways involved in cancer progression. For example:

  • Induction of Apoptosis: Many studies report that compounds induce programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle at various checkpoints, preventing further division and proliferation.

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